

Alpiropride: A Technical Retrospective on its Discovery and Development

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpiropride is a substituted benzamide derivative, characterized as a dopamine D2 receptor antagonist. First described in scientific literature around 1980 and introduced for medical use by 1989, it was marketed in Portugal for the treatment of migraine and hypertension. Despite its clinical use, detailed public data on the discovery and development of Alpiropride is sparse. This technical guide synthesizes the available information and provides a likely scientific context for its development, including plausible experimental protocols and signaling pathways based on its pharmacological class. Due to the limited availability of specific quantitative data for Alpiropride, representative data for analogous substituted benzamides are presented to provide a comparative framework.

Introduction and Discovery

The discovery of **Alpiropride** emerged from the broader exploration of substituted benzamides as dopamine D2 receptor antagonists, a chemical class that includes well-known compounds like sulpiride and amisulpride. Research into this class was driven by the need for antipsychotic and antiemetic agents. The unique pharmacological profile of these compounds, however, led to their investigation for other indications. **Alpiropride** (RIV 2093) was identified as a potent dopamine D2 antagonist and was subsequently investigated for its potential therapeutic effects in migraine and hypertension. Its development timeline indicates a discovery phase in the late 1970s to early 1980s, with clinical introduction in the late 1980s.



Chemical Synthesis

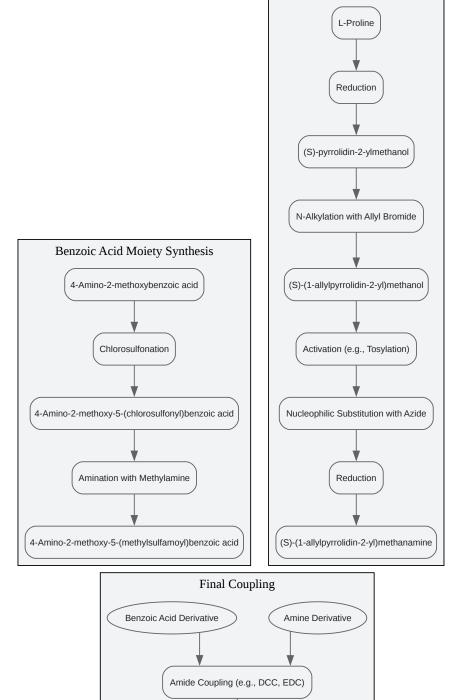
While the specific patent detailing the synthesis of **Alpiropride** is not readily available in public databases, a plausible synthetic route can be postulated based on established methods for the synthesis of related substituted benzamides. The general approach involves the acylation of a substituted aniline with a carboxylic acid or its activated derivative.

A likely retrosynthetic analysis suggests two key fragments: 4-amino-2-methoxy-5-(methylsulfamoyl)benzoic acid and (1-allylpyrrolidin-2-yl)methanamine. The synthesis would proceed via the coupling of these two intermediates.

Proposed Synthesis Workflow

Amine Moiety Synthesis





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Alpiropride

Caption: Proposed synthetic workflow for Alpiropride.

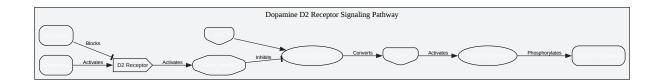


Pharmacological Profile

Alpiropride is classified as a dopamine D2 receptor antagonist. This mechanism of action is central to its therapeutic effects.

Mechanism of Action and Signaling Pathway

As a D2 receptor antagonist, **Alpiropride** binds to dopamine D2 receptors without activating them, thereby blocking the binding of the endogenous agonist, dopamine. D2 receptors are G-protein coupled receptors (GPCRs) that couple to $G\alpha i/o$ proteins. Inhibition of D2 receptor signaling leads to an increase in the activity of adenylyl cyclase, resulting in elevated intracellular levels of cyclic AMP (cAMP).



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Caption: Antagonism of the D2 receptor by **Alpiropride**.

Receptor Binding Affinity

Quantitative data on the binding affinity of **Alpiropride** for the dopamine D2 receptor is not publicly available. However, for related substituted benzamides, the affinity (Ki) for D2 receptors is typically in the nanomolar range.



Compound	D2 Receptor Affinity (Ki, nM)	Reference
Amisulpride	~2.8	
Sulpiride	~25	Farde et al., 1987
Alpiropride	Not Publicly Available	-

Preclinical Development

The preclinical development of **Alpiropride** would have involved a series of in vitro and in vivo studies to establish its pharmacological activity, selectivity, and safety profile.

In Vitro Studies: Receptor Binding Assays

The primary in vitro assay for a compound like **Alpiropride** would be a competitive radioligand binding assay to determine its affinity for the dopamine D2 receptor.

Experimental Protocol: Dopamine D2 Receptor Competitive Binding Assay

- Tissue Preparation: Membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells) or from rat striatum tissue are prepared by homogenization and centrifugation.
- Radioligand: A radiolabeled D2 receptor antagonist, such as [3H]-Spiperone or [3H]-Raclopride, is used.
- Assay Buffer: A suitable buffer, typically Tris-HCl with physiological salts, is used.
- Incubation: The cell membranes, radioligand, and varying concentrations of Alpiropride (or a reference compound) are incubated together. Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g
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